molecular formula C18H23N3O2S B2949893 2-(4-ethoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1795492-34-0

2-(4-ethoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No. B2949893
CAS RN: 1795492-34-0
M. Wt: 345.46
InChI Key: RPDQAJWPGAUMAH-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, commonly known as ETAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETAPA belongs to the class of acetamide compounds and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of ETAPA is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and neurological function. Specifically, ETAPA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and are often overexpressed in cancer cells. Additionally, ETAPA has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
ETAPA has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, neuroprotective effects, and improvement of cognitive function. Studies have also shown that ETAPA can induce autophagy, a process by which cells break down and recycle damaged or unwanted components, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETAPA for lab experiments is its relatively simple synthesis method and low cost, making it an attractive candidate for further research. Additionally, ETAPA has been shown to have promising therapeutic applications, particularly in the treatment of cancer and neurological disorders. However, one limitation of ETAPA is that its mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.

Future Directions

There are several potential future directions for research on ETAPA. One area of interest is further elucidation of its mechanism of action, which could help to identify additional therapeutic applications and potential drug targets. Additionally, studies could investigate the efficacy of ETAPA in combination with other anti-cancer or neuroprotective agents. Finally, research could focus on developing more potent and selective derivatives of ETAPA with improved therapeutic properties.

Synthesis Methods

The synthesis of ETAPA involves the reaction of 4-ethoxybenzoyl chloride with 1-(thiazol-2-yl)pyrrolidine followed by the addition of methylamine. The resulting product is then purified using chromatography techniques to obtain pure ETAPA. The synthesis method is relatively simple and cost-effective, making ETAPA a promising candidate for further research.

Scientific Research Applications

ETAPA has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that ETAPA can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, ETAPA has been shown to have neuroprotective effects and can improve cognitive function in animal models, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-23-16-7-5-14(6-8-16)12-17(22)20-13-15-4-3-10-21(15)18-19-9-11-24-18/h5-9,11,15H,2-4,10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDQAJWPGAUMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

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